(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Description

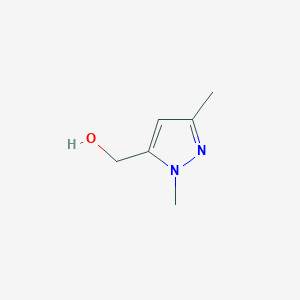

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJDKMVLHCJODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380017 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57012-20-1 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational pillar of chemical research. This in-depth technical guide focuses on the structure elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines the key analytical data and experimental protocols necessary for its unambiguous identification.

The structural confirmation of this compound, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , relies on a combination of spectroscopic techniques and a logical synthetic approach.[1] While detailed experimental data for this specific molecule is not widely published, its structure can be confidently assigned based on the analysis of its precursors and the expected outcomes of established chemical transformations.

Predicted Physicochemical Properties

A summary of key identifiers and predicted properties for this compound is provided below.

| Property | Value |

| CAS Number | 57012-20-1 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Purity | Typically ≥97% |

Synthetic Pathway and Structure Confirmation

The most logical synthetic route to this compound involves a two-step process, starting from commercially available reagents. This synthetic pathway provides a strong basis for the predicted structure of the final product.

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is based on established methods for pyrazole synthesis.

-

Preparation of the Intermediate: In a reaction vessel, ethanol, sodium ethoxide, and diethyl oxalate are combined. Acetone is then slowly added to the reaction mixture while maintaining a low temperature (below 15°C). The reaction is allowed to proceed for 24 hours to form the initial intermediate.

-

Cyclization: The intermediate from the first step is mixed with dimethylformamide (DMF) and cooled. Methylhydrazine is then slowly introduced, again keeping the temperature below 15°C. Following the addition, the mixture is heated to 40-50°C for approximately 6 hours.

-

Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting crude product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is then purified by vacuum distillation.

Experimental Protocol: Reduction to this compound

The final step is the reduction of the ester to the primary alcohol.

-

Reaction Setup: A solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The flask is cooled in an ice bath, and a solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in THF, is added dropwise with stirring. The reaction is highly exothermic and must be controlled.

-

Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Isolation and Purification: The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or distillation.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is determined through the analysis of its spectroscopic data. Below are the expected characteristic signals for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | C3-CH₃ |

| ~3.7 | Singlet | 3H | N1-CH₃ |

| ~4.6 | Singlet | 2H | -CH₂OH |

| ~6.0 | Singlet | 1H | C4-H |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and types of carbon atoms present.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~11 | C3-CH₃ |

| ~36 | N1-CH₃ |

| ~57 | -CH₂OH |

| ~105 | C4 |

| ~140 | C5 |

| ~150 | C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3000-2850 | C-H stretch (alkane) |

| ~1600 | C=N stretch (pyrazole ring) |

| ~1500 | C=C stretch (pyrazole ring) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 95 | [M - CH₂OH]⁺ |

Logical Framework for Structure Determination

The following diagram illustrates the logical process of confirming the structure of this compound based on the experimental data.

Caption: Logical flow for the structural elucidation of the target compound.

By combining a well-defined synthetic route with comprehensive spectroscopic analysis, the structure of this compound can be elucidated with a high degree of confidence. This guide provides the necessary framework for researchers to synthesize, characterize, and ultimately utilize this compound in their research and development endeavors.

References

Physicochemical properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

An In-depth Technical Guide to the Physicochemical Properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 57012-20-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a heterocyclic alcohol containing a pyrazole ring, which is a common scaffold in medicinal chemistry.

-

IUPAC Name: this compound

-

Canonical SMILES: CN1N=C(C)C=C1CO[2]

-

InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 126.16 g/mol | [2][3] |

| Exact Mass | 126.079315 amu | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 248.6 ± 25.0 °C at 760 mmHg117-118 °C at 0.8 mmHg | [1][3] |

| Flash Point | 104.1 ± 23.2 °C | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

| Refractive Index | 1.543 | [1] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 14.37 ± 0.10 | [3] |

| LogP | -0.56 / 0.22 | [1][2] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols

General Synthesis Protocol: Reduction of a Precursor Ester

This protocol outlines a plausible method for synthesizing this compound via the reduction of its corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This method is analogous to the synthesis of similar pyrazole methanols.[4]

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling.

-

Workup: Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry them over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Caption: Generalized workflow for the synthesis of the target compound.

Characterization Protocol

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons and their chemical environments. Expected signals would include singlets for the two methyl groups, a singlet for the pyrazole ring proton, a signal for the methylene (CH₂) protons, and a broad singlet for the hydroxyl (OH) proton.

-

¹³C NMR: To identify the number of unique carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H, C=N, and C-N stretching vibrations would also be expected.

3. Mass Spectrometry (MS):

-

To determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight (126.16 g/mol ).

Caption: Logical workflow for the characterization of the final product.

Safety and Handling

-

This compound is classified as an irritant.[3] It may cause irritation to the eyes, respiratory system, and skin.[1]

-

Harmful if swallowed.[3]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust, vapor, mist, or gas.[1]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids.[1]

References

Synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for 1,3-Dimethyl-5-(hydroxymethyl)pyrazole, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of an ester precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target primary alcohol. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in its practical implementation.

Synthesis Pathway Overview

The synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole is achieved through a two-step reaction sequence. The initial step involves the formation of the pyrazole ring system via a condensation reaction to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The subsequent step is the reduction of the ester functional group to a hydroxymethyl group using a suitable reducing agent.

Caption: Overall synthesis pathway for 1,3-Dimethyl-5-(hydroxymethyl)pyrazole.

Experimental Protocols

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from patent CN112279812A and involves a one-pot reaction to form the pyrazole ester.[1]

Materials:

-

Ethanol

-

Sodium ethoxide

-

Diethyl oxalate

-

Acetone

-

Dimethylformamide (DMF)

-

40% Methylhydrazine solution

Procedure:

-

Formation of the Intermediate:

-

In a reaction vessel, sequentially add ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the reaction mixture to between 5-15 °C.

-

Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.

-

After the addition is complete, maintain the temperature and stir for 24 hours.

-

-

Pyrazole Ring Formation:

-

In a separate reaction vessel, add DMF and the intermediate from the previous step.

-

Cool the mixture to 5-15 °C.

-

Slowly add a 40% methylhydrazine solution dropwise, maintaining the internal temperature at or below 15 °C.

-

After the addition, heat the reaction mixture to 40-50 °C and maintain this temperature for 6-8 hours.

-

-

Work-up and Purification:

-

Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.

-

The crude product can be further purified by vacuum distillation to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

-

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reaction Time (Intermediate) | 24 hours | [1] |

| Reaction Temperature (Intermediate) | ≤ 15 °C | [1] |

| Reaction Time (Pyrazole Formation) | 6-8 hours | [1] |

| Reaction Temperature (Pyrazole Formation) | 40-50 °C | [1] |

Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This is a general procedure for the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent.[2][3][4][5] An alternative, milder reducing agent that has been used for a similar pyrazole system is Lithium Borohydride (LiBH₄).[6]

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

-

Reduction:

-

Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Slowly add the ester solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

-

Quenching and Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step and must be done with extreme caution.

-

Sequentially add 15% aqueous sodium hydroxide solution and then more water.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture through a pad of Celite or anhydrous sodium sulfate.

-

Wash the filter cake with additional diethyl ether or THF.

-

-

Purification:

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 1,3-Dimethyl-5-(hydroxymethyl)pyrazole.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Quantitative Data for Step 2 (Estimated):

| Parameter | Value (Typical) |

| Reaction Time | 1-4 hours |

| Reaction Temperature | 0 °C to reflux |

| Yield | > 80% (expected) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Considerations

-

Sodium ethoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

-

Methylhydrazine is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere, and appropriate quenching procedures must be followed. All glassware must be thoroughly dried before use.

-

Diethyl ether and THF are highly flammable solvents. Ensure all operations are performed away from ignition sources.

This guide provides a robust framework for the synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and available resources, while always prioritizing safety.

References

- 1. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

Biological Activity Screening of Dimethyl-Pyrazol-Methanol Derivatives: A Technical Guide

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1] This guide focuses on dimethyl-pyrazol-methanol derivatives, a subset with significant therapeutic potential. We provide an in-depth overview of the screening protocols for their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering structured data presentation, detailed experimental methodologies, and clear visualizations of key pathways and workflows to facilitate further investigation and drug discovery.

Anticancer Activity Screening

Dimethyl-pyrazole derivatives have emerged as a promising class of compounds with potent anticancer activities.[1] Their mechanisms of action are diverse, often targeting critical cellular processes like cell cycle progression and survival. Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]

Data Presentation: Cytotoxic Activity

The cytotoxic effects of pyrazole derivatives are typically quantified using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cancer cell growth.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Pyrazole Derivatives against Human Cancer Cell Lines

| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |

|---|---|---|---|---|---|

| Pyrazole Derivative A | 5.21 | - | - | - | [2] |

| Pyrazole Derivative B | 0.25 | - | - | - | [2] |

| Pyrazole Derivative C | 8.03 | - | 13.14 | - | [3] |

| Pyrazole Derivative D | < 23.7 | < 23.7 | < 23.7 | < 23.7 | [2] |

| Doxorubicin (Control) | 0.95 | - | - | 24.7 - 64.8 |[2] |

Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation; specific dimethyl-pyrazol-methanol data may vary.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.[4][5]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[6][7]

-

Harvest cells and adjust the concentration to an optimal seeding density (e.g., 5,000 to 10,000 cells/well).[8]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of the dimethyl-pyrazol-methanol derivative in DMSO.

-

Create a series of dilutions of the test compound in the culture medium.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[4]

-

Incubate the plate for a specified period, typically 48 or 72 hours.[9]

-

-

MTT Assay and Absorbance Measurement:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][10]

-

Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]

-

Carefully remove the medium containing MTT.[4]

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][8]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4][5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

-

Mandatory Visualizations

Antimicrobial Activity Screening

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[1] Pyrazole derivatives have shown promising activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[11][12][13]

Data Presentation: Antimicrobial Potency

The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[14]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Pyrazole Derivatives

| Compound | S. aureus (G+) | E. coli (G-) | P. aeruginosa (G-) | C. albicans (Fungus) | Reference |

|---|---|---|---|---|---|

| Pyrazole Derivative E | 1.25 | >100 | >100 | - | [15] |

| Pyrazole Derivative F | <0.25 | 0.25 | - | - | [16] |

| Pyrazole Derivative G | - | - | Moderate | - | [17] |

| Pyrazole Derivative H | 0.25 | - | - | - | [18] |

| Ciprofloxacin (Control) | - | <1 | - | - | [16] |

| Gatifloxacin (Control) | 1 | - | - | - |[18] |

Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation. G+ denotes Gram-positive, G- denotes Gram-negative.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of a compound against various microorganisms in a liquid medium.[19][20]

-

Preparation of Inoculum:

-

From a fresh culture plate, select several isolated colonies of the test microorganism.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (in a suitable solvent like DMSO) to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[14]

-

Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[14]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (microbial growth).

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.[14]

-

Mandatory Visualization

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases.[1] Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, especially the inducible COX-2 isoform.[16][21]

Data Presentation: COX Enzyme Inhibition

The anti-inflammatory potential is often assessed by measuring the compound's ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) indicates a preference for inhibiting COX-2, which is associated with a better gastrointestinal safety profile.

Table 3: In Vitro COX-1/COX-2 Inhibitory Activity (IC₅₀ in nM) of Selected Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative I | >1000 | 19.87 | >50.3 | [22] |

| Pyrazole Derivative J | 876 | 39.43 | 22.21 | [22] |

| Pyrazole Derivative K | 879 | 61.24 | 14.35 | [22] |

| Celecoxib (Control) | 1360 | 30.40 | 44.73 |[22] |

Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][23]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in an appropriate medium.

-

Seed the cells (e.g., 5 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours to allow for adherence.[10]

-

-

Compound Treatment and Stimulation:

-

Nitrite Measurement (Griess Assay):

-

Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.[10]

-

-

Absorbance Reading and Analysis:

-

Measure the absorbance at 540-550 nm.[10]

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay [protocols.io]

- 9. texaschildrens.org [texaschildrens.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. woah.org [woah.org]

- 20. mdpi.com [mdpi.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journalajrb.com [journalajrb.com]

Technical Guide: Spectroscopic and Synthetic Overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide details its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and an analysis of its expected spectroscopic characteristics.

Physicochemical Properties

This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| CAS Number | 57012-20-1 | |

| Boiling Point | 248.6 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 104.1 ± 23.2 °C | [1] |

| LogP | -0.56 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the ester precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target primary alcohol.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from a patented method. The reaction involves the condensation of an enolate with diethyl oxalate followed by cyclization with methylhydrazine.

Materials:

-

Ethanol

-

Sodium ethoxide

-

Diethyl oxalate

-

Acetone

-

N,N-Dimethylformamide (DMF)

-

40% Methylhydrazine solution

-

Ice water

-

Acetic acid

Procedure:

-

In a suitable reaction vessel, charge ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the reaction mixture to below 15°C.

-

Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15°C.

-

Allow the reaction to proceed with stirring for 24 hours at this temperature to form the intermediate.

-

In a separate vessel, charge DMF and the prepared intermediate.

-

Cool this mixture to 5-15°C.

-

Slowly add a 40% solution of methylhydrazine dropwise, maintaining the internal temperature below 15°C.

-

After the addition is complete, warm the reaction mixture to 40-50°C and maintain it for 6 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

-

The crude product can be purified by vacuum distillation.

Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to this compound

This is a standard reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).[2][3]

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Ethyl acetate

-

Water

-

Dilute sulfuric acid or hydrochloric acid

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate from Step 1 in anhydrous diethyl ether or THF.

-

Slowly add the ester solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then a dilute acid solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography.

Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would be expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | s | 3H | C3-CH₃ |

| ~3.7 | s | 3H | N1-CH₃ |

| ~4.6 | s | 2H | -CH₂OH |

| ~5.9 | s | 1H | C4-H |

| Variable | br s | 1H | -OH |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would likely display the following resonances:

| Chemical Shift (ppm) | Assignment |

| ~11 | C3-CH₃ |

| ~35 | N1-CH₃ |

| ~55 | -CH₂OH |

| ~105 | C4 |

| ~140 | C5 |

| ~150 | C3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1500 | Medium | C=C stretch (pyrazole ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 109, and the loss of the hydroxymethyl group (·CH₂OH) to give a fragment at m/z = 95.

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Synthetic and characterization workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive characterization based on the analysis of its close structural isomer, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, and established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for the identification and structural elucidation of this and related pyrazole derivatives in research and development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the known experimental data of the structural isomer (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and typical chemical shift ranges for similar functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | s | 1H | H4 |

| ~4.50 | s | 2H | -CH₂OH |

| ~3.70 | s | 3H | N-CH₃ (at N1) |

| ~2.20 | s | 3H | C-CH₃ (at C3) |

| ~3.50 (broad) | s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 |

| ~139 | C5 |

| ~105 | C4 |

| ~55 | -CH₂OH |

| ~35 | N-CH₃ (at N1) |

| ~12 | C-CH₃ (at C3) |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Commercially available deuterated solvents often contain TMS.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., hundreds to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration (for ¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard atom numbering used for NMR signal assignment.

Caption: Chemical structure of this compound.

NMR Spectroscopy Workflow

This diagram outlines the general workflow for obtaining and analyzing NMR spectra.

Caption: General workflow of an NMR experiment.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines predicted mass spectral data, detailed experimental protocols for its analysis, and a theoretical fragmentation pathway.

Predicted Mass Spectral Data

Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 127.0866 |

| [M+Na]⁺ | 149.0685 |

| [M+K]⁺ | 165.0424 |

| [M-H]⁻ | 125.0720 |

M represents the parent molecule, this compound, with a molecular formula of C₆H₁₀N₂O and a monoisotopic mass of 126.0793 Da.

Experimental Protocols

The following protocols describe standard methodologies for the mass spectrometry analysis of small organic molecules like this compound, adaptable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) systems.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions in the desired concentration range (e.g., 1 µg/mL to 100 µg/mL) for calibration and analysis.

-

Matrix Spike (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), spike the matrix with a known concentration of the analyte to assess matrix effects and recovery.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is ideal for less volatile or thermally labile compounds and is often preferred for its versatility.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with a low percentage of mobile phase B (e.g., 5%).

-

Increase the percentage of B to 95% over several minutes to elute the analyte.

-

Hold at 95% B for a short period to wash the column.

-

Return to initial conditions and equilibrate the column.

-

-

Flow Rate: 0.2-0.5 mL/min.

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150°C.

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.

Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways, including the loss of a hydroxyl radical, water, or cleavage of the pyrazole ring. The following diagram illustrates a plausible fragmentation pathway.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided protocols and theoretical data will aid researchers in developing and validating analytical methods for the detection and quantification of this compound in various applications.

Potential therapeutic targets of pyrazole-based compounds

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity to serve as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of novel therapeutic agents.[3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, leading to their development as treatments for a wide range of diseases, including cancer, inflammation, infectious diseases, and cardiovascular conditions.[4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several kinase inhibitors like Crizotinib and Ruxolitinib underscore the clinical success of this versatile scaffold.[1][3] This guide provides a detailed overview of the key therapeutic targets of pyrazole-based compounds, summarizing quantitative data, outlining experimental protocols, and visualizing critical biological pathways.

Oncology: Targeting Dysregulated Cell Signaling

A significant number of pyrazole derivatives have been developed as anticancer agents, primarily by targeting protein kinases that are crucial for tumor growth, proliferation, and survival.[6][7][8]

Kinase Inhibitors

Kinases are pivotal regulators of cellular functions, and their dysregulation is a hallmark of many cancers.[6] The pyrazole scaffold is a key component in numerous kinase inhibitors.[9]

1.1.1. Janus Kinases (JAKs)

The JAK-STAT pathway is a critical signaling cascade for cytokines and growth factors involved in cell proliferation and immune response. Pyrazole-based compounds like Ruxolitinib are potent JAK inhibitors used in the treatment of myelofibrosis and other cancers.[1] Golidocitinib is another pyrazole-containing compound that is a highly potent and specific inhibitor of JAK1.[9]

1.1.2. Cyclin-Dependent Kinases (CDKs)

CDKs are essential for regulating the cell cycle, and their overactivity is common in cancer.[10] Pyrazole-based compounds can inhibit CDKs, leading to cell cycle arrest and apoptosis. For instance, the pyrazole compound AT7519 is a potent inhibitor of multiple CDKs.[10]

1.1.3. Other Kinase Targets

-

Bcr-Abl: Pyrazole derivatives have been developed as inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[6]

-

Aurora Kinases: These are involved in mitotic progression, and pyrazole-based inhibitors can disrupt cell division in cancer cells.[6][9]

-

EGFR & VEGFR: Pyrazole compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[2][11]

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality and cell death. Niraparib, a pyrazole-containing drug, is a potent inhibitor of PARP-1 and PARP-2.[1][3]

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory activities of representative pyrazole-based compounds against various cancer-related targets and cell lines.

| Compound ID/Name | Target Kinase(s) | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Ruxolitinib | JAK1, JAK2 | - | Kinase Assay | 0.003 (JAK1), 0.003 (JAK2) | [1] |

| Golidocitinib | JAK1 | T lymphoma cells | In vitro | Potent, nanomolar range | [9] |

| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | HCT116 (Colon) | Proliferation | 0.00004 - 0.00094 | [10] |

| Compound 10 | Bcr-Abl | K562 (Leukemia) | Proliferation | 0.27 | [6] |

| Compound 6 | Aurora A | HCT116 (Colon) | Proliferation | 0.39 | [6] |

| Compound 49 | EGFR, HER-2 | - | Kinase Assay | 0.26 (EGFR), 0.20 (HER-2) | [2][12] |

| Compound 25 | VEGFR-2 | - | Antiangiogenic | 3.17 - 6.77 | [11] |

| Niraparib | PARP-1, PARP-2 | - | Enzyme Activity | Potent Inhibition | [1][3] |

Anti-Inflammatory Agents: Targeting Cyclooxygenases (COX)

Pyrazole derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[13]

The enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced at sites of inflammation.[13] Many pyrazole-based drugs, such as Celecoxib, are selective inhibitors of COX-2, which is thought to reduce gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

Quantitative Data: Anti-inflammatory Activity

The table below presents the COX-1 and COX-2 inhibitory activities for selected pyrazole derivatives.

| Compound Class | Target | IC50 (nM) | Ulcer Index | Reference |

| Pyrazole derivatives with SOMe group | COX-1 | >100 | 2.64–3.87 | [15] |

| Pyrazole derivatives with SOMe group | COX-2 | 39.14 | 2.64–3.87 | [16] |

| Celecoxib (Reference) | COX-2 | - | 2.99 | [15] |

| Ibuprofen (Reference) | COX-1/COX-2 | - | 20.25 | [15] |

Antimicrobial Agents: Targeting Bacterial Viability

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including effectiveness against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][17]

The proposed mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential cellular processes.[17]

Quantitative Data: Antimicrobial Activity

The following table lists the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various bacterial strains.

| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole-hydrazones (e.g., 6) | Gram-positive strains | 0.78–1.56 | [17] |

| Naphthyl-substituted pyrazole-hydrazones (e.g., 6) | A. baumannii | 0.78–1.56 | [17] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | S. aureus strains | 1–8 | [17] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | E. coli 1924 strain | 1 | [17] |

| Thiazolo-pyrazole derivatives (e.g., 17) | MRSA | as low as 4 | [17] |

| Imidazo-pyridine substituted pyrazoles (18) | Gram-negative strains | <1 | [17] |

Experimental Protocols

Evaluating the therapeutic potential of pyrazole-based compounds involves a series of standardized in vitro and in vivo assays.

General Experimental Workflow

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Phosphorylation

This technique is used to detect the inhibition of a specific kinase signaling pathway.

-

Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time.[10]

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[10]

-

Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT) and a primary antibody for the total target protein as a loading control.

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensity to determine the reduction in target phosphorylation relative to the total protein.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[19][20]

-

Animal Acclimation: Use rodents (e.g., Wistar rats or Swiss albino mice) and acclimate them to the laboratory conditions.

-

Compound Administration: Administer the pyrazole compound or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. A control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of the animal's hind paw.

-

Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group at each time point.

Conclusion

The pyrazole scaffold is a remarkably versatile and successful core structure in modern drug discovery.[1][21] Its derivatives have been effectively developed to target a wide array of biological molecules, leading to potent therapeutic agents in oncology, inflammation, and infectious diseases. The ability to selectively inhibit key enzymes like kinases and cyclooxygenases demonstrates the fine-tunability of the pyrazole structure. Future research will likely continue to expand the therapeutic applications of pyrazole-based compounds, leveraging advanced synthetic strategies and a deeper understanding of their structure-activity relationships to design next-generation medicines with improved efficacy and safety profiles.[8]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Synthesis of Substituted Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have fueled extensive research into efficient and versatile synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted pyrazoles, with a focus on detailed experimental protocols, quantitative data, and the visualization of key reaction workflows and relevant biological pathways.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[3] The reaction conditions, including pH and the steric and electronic nature of the substituents, can influence this selectivity.[4]

Experimental Protocols

Protocol 1.1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) [4]

-

Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ethanol.

-

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The addition is exothermic.

-

Heat the reaction mixture under reflux for 1 hour.

-

Cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir vigorously to induce crystallization.

-

Collect the crude product by vacuum filtration and recrystallize from ethanol.

-

Protocol 1.2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [5][6]

-

Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water.

-

Procedure:

-

In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

-

Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.

-

Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Filter the mixture using a Büchner funnel, rinse the solid with a small amount of water, and air dry.

-

Quantitative Data

| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Neat | 1 | High | [4] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 | High | [5][6] |

| Substituted Acetylacetone | Substituted Hydrazines | Ethylene glycol | - | 70-95 | [7] |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | - | 59-98 | [7] |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | - | 95 | [7][8] |

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

The reaction of α,β-unsaturated aldehydes and ketones, such as chalcones, with hydrazine derivatives provides another versatile route to pyrazoles.[9] This method typically proceeds through a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole. Various oxidizing agents can be employed, or in some cases, aromatization occurs spontaneously.

Experimental Protocol

Protocol 2.1: Synthesis of Pyrazole Derivatives from Chalcones and Hydrazine [9][10]

-

Materials: Substituted chalcone, Hydrazine hydrate or Phenylhydrazine, Ethanol, Glacial acetic acid.

-

Procedure:

-

Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.

-

Add a few drops of glacial acetic acid.

-

Add hydrazine hydrate (1 mmol) or phenylhydrazine (1 mmol) dropwise.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, dry, and recrystallize from a suitable solvent like ethanol.

-

Quantitative Data

| Chalcone Derivative | Hydrazine Derivative | Conditions | Time (h) | Yield (%) | Reference |

| Indole-derived chalcones | Hydrazine hydrate | Acetic acid/Ethanol, reflux | 10-12 | - | [9] |

| Adamantyl chalcone | Phenylhydrazine HCl | Acetic acid/Water, 80 °C | 48 | - | [11] |

| Various chalcones | Phenylhydrazine hydrate | Ethanol, reflux | 4 | Good | [12] |

| Various chalcones | Hydrazine hydrate | Acetic acid/Ethanol, reflux | 6 | Good | [12] |

Experimental Workflow: Pyrazole Synthesis from Chalcones

Caption: General workflow for pyrazole synthesis from chalcones.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the regioselective synthesis of five-membered heterocycles, including pyrazoles.[13] In this approach, a 1,3-dipole, such as a nitrile imine or a diazo compound, reacts with a dipolarophile, typically an alkyne or an alkene that can eliminate to form an alkyne in situ.[14] This method offers excellent control over the substitution pattern of the resulting pyrazole ring.

Experimental Protocol

Protocol 3.1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Nitrile Imines and an Alkyne Surrogate [13]

-

Materials: α-Bromocinnamaldehyde (alkyne surrogate), Hydrazonyl chloride, Triethylamine, Chloroform or Dichloromethane.

-

Procedure:

-

To a solution of α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane, add triethylamine (3.3 mmol).

-

Stir the reaction mixture at room temperature until the starting materials have disappeared (monitored by TLC, typically 7-10 hours).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data

| Nitrile Imine Precursor | Dipolarophile | Conditions | Time (h) | Yield (%) | Reference |

| Hydrazonoyl halides | Acetyl acetone | Chloramine-T | 2-3 | 59-78 | |

| Sydnones | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or Xylene, reflux | 8 | Good | [15] |

| Hydrazonyl chlorides | α-Bromocinnamaldehyde | Triethylamine, rt | 7-10 | 70-86 | [13] |

| Ninhydrin-derived carbonates | Nitrilimines | - | - | up to 95 | [16] |

| Ethyl diazoacetate | Alkynes | TPGS-750-M/Water | 20 | 55-76 | [17] |

Reaction Workflow: 1,3-Dipolar Cycloaddition

Caption: Workflow for 1,3-dipolar cycloaddition synthesis of pyrazoles.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient and environmentally friendly strategy for the synthesis of complex molecules, including substituted pyrazoles.[1][18] These reactions often exhibit high atom economy and operational simplicity, reducing the need for intermediate purification steps and minimizing waste.[1]

Experimental Protocol

Protocol 4.1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [1]

-

Materials: Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Phenylhydrazine, Ethanol, Catalyst (e.g., piperidine).

-

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

-

Upon completion, the precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol and purify by recrystallization.

-

Quantitative Data

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Yield (%) | Reference |

| Aldehydes | Malononitrile | β-Ketoesters | Hydrazine hydrate | Sodium gluconate | - | [19] |

| Enaminones | Benzaldehyde | Hydrazine-HCl | Ethyl cyanoacetate | Ammonium acetate/Water | Good | [18] |

| Aldehydes | Malononitrile | Phenyl hydrazine | - | SPVA, solvent-free | - | [19] |

| Hydrazines | 1,3-Dicarbonyls | Diorganyl selenides | - | Oxone | up to 91 | [19][20] |

Experimental Workflow: Multicomponent Pyrazole Synthesis

Caption: General workflow for multicomponent pyrazole synthesis.

Biological Significance and Signaling Pathways

Substituted pyrazoles are prominent in drug discovery due to their ability to modulate various biological pathways. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, used as an anti-inflammatory drug.[21][22][23] Furthermore, numerous pyrazole derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial in cancer and inflammatory diseases.[24][25][26][27]

Signaling Pathway: Celecoxib and COX-2 Inhibition

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors

Caption: Pyrazole derivatives as inhibitors of key cancer-related signaling pathways.

This guide provides a foundational understanding of the synthesis of substituted pyrazoles. The methodologies described herein are robust and have been instrumental in the advancement of medicinal chemistry. For researchers and drug development professionals, a thorough comprehension of these synthetic routes is essential for the design and discovery of novel pyrazole-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. ijirt.org [ijirt.org]

- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]

- 16. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Celecoxib - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 23. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]